molecular formula C9H7FN2O2S B2519073 1-Phenylpyrazole-3-sulfonyl fluoride CAS No. 2138240-47-6

1-Phenylpyrazole-3-sulfonyl fluoride

Cat. No.: B2519073
CAS No.: 2138240-47-6
M. Wt: 226.23
InChI Key: VRMHVOYJXJFQJU-UHFFFAOYSA-N
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Description

1-Phenylpyrazole-3-sulfonyl Fluoride is a specialized chemical reagent designed for advanced research applications, particularly in the fields of chemical biology and drug discovery. This compound integrates two privileged pharmacophores: the 1-phenylpyrazole scaffold and the sulfonyl fluoride group . The 1-phenylpyrazole moiety is a common structure in medicinal chemistry and agrochemicals, known for its potential to engage in various biological interactions . The primary research value of this compound lies in its role as a versatile "SuFEx hub" within the sulfur(VI) fluoride exchange (SuFEx) click chemistry platform . SuFEx is a powerful next-generation click reaction that enables the reliable and modular assembly of complex molecules. The sulfonyl fluoride group in this compound is highly reactive towards a range of nucleophiles, including nitrogen- and oxygen-based nucleophiles, allowing for efficient late-stage functionalization and the creation of diverse sulfonamide and sulfonate derivatives under mild conditions with appropriate catalysts . Its main applications include serving as a key synthetic intermediate for constructing compound libraries for high-throughput screening, probing enzyme active sites in chemical biology due to its potential to act as an electrophile, and facilitating the development of novel covalent inhibitors . The compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets and conduct all necessary risk assessments prior to use.

Properties

IUPAC Name

1-phenylpyrazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMHVOYJXJFQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpyrazole-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of 1-phenylpyrazole-3-sulfonyl fluoride often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Phenylpyrazole-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophilic sites on enzymes or other biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-phenylpyrazole-3-sulfonyl fluoride with structurally related sulfonyl pyrazole derivatives:

Compound Name Substituents Functional Group Molecular Formula Molecular Weight (g/mol) Application Reference
1-Phenylpyrazole-3-sulfonyl fluoride Phenyl (C₆H₅) at 1, sulfonyl fluoride (-SO₂F) at 3 Sulfonyl fluoride C₉H₇FN₂O₂S 226.23 Research (inferred) -
1-Sulfonyl-3-phenylpyrazole Phenyl at 3, sulfonyl (-SO₂-) at 1 Sulfonyl C₁₀H₉N₂O₂S 233.25 Herbicide
1-Methyl-1H-pyrazole-3-sulfonyl chloride Methyl (-CH₃) at 1, sulfonyl chloride (-SO₂Cl) at 3 Sulfonyl chloride C₄H₅ClN₂O₂S 196.62 Synthetic intermediate
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride Difluoromethyl (-CF₂H) at 1, methyl at 3, sulfonyl chloride at 4 Sulfonyl chloride C₅H₅ClF₂N₂O₂S 230.62 Specialty chemicals

Key Differences and Implications

Functional Group Reactivity :

  • Sulfonyl Fluoride (Target Compound) : Exhibits moderate electrophilicity, making it suitable for selective covalent bonding in aqueous environments. Its stability allows prolonged activity in biological assays compared to sulfonyl chlorides .
  • Sulfonyl Chlorides () : More reactive but less stable than fluorides. Often used as intermediates in organic synthesis (e.g., nucleophilic substitutions) .

Methyl and difluoromethyl groups () reduce steric hindrance, favoring reactions at the sulfonyl group .

Applications :

  • Herbicidal Activity () : The sulfonyl group in 1-sulfonyl-3-phenylpyrazole likely disrupts plant enzymatic processes, a mechanism common in sulfonylurea herbicides .
  • Chemical Synthesis () : Sulfonyl chlorides serve as precursors for sulfonamides or sulfonate esters. The difluoromethyl group in ’s compound may enhance metabolic stability in agrochemicals .

Stability and Reactivity Trends

  • Hydrolytic Stability : Sulfonyl fluorides resist hydrolysis better than chlorides, making them preferable for applications requiring aqueous compatibility.
  • Electrophilicity : Sulfonyl chlorides react faster with nucleophiles (e.g., amines, thiols), but their instability limits shelf life .

Research Findings and Data

  • Herbicidal Efficacy: 1-Sulfonyl-3-phenylpyrazole () demonstrated broad-spectrum weed control in trials, with an EC₅₀ of 0.2–1.5 μM against monocotyledonous species .
  • Synthetic Utility : 1-Methyl-1H-pyrazole-3-sulfonyl chloride () achieved >85% yield in sulfonamide coupling reactions under mild conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Phenylpyrazole-3-sulfonyl fluoride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by sulfonylation. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride intermediate) .
  • Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) ensures high purity (>95%) .
    • Analytical Validation : Confirm structure via 1^1H/13^{13}C NMR (e.g., sulfonyl fluoride peak at ~140 ppm in 19^{19}F NMR) and mass spectrometry (expected [M+H]+^+ for C9_9H7_7F2_2N2_2O2_2S: 259.01) .

Q. How should researchers characterize the stability of 1-Phenylpyrazole-3-sulfonyl fluoride under varying storage conditions?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in anhydrous, inert environments (argon atmosphere) to prevent hydrolysis .
  • Stability Testing : Monitor degradation via HPLC over 30 days at 4°C, 25°C, and 40°C. Hydrolysis products (e.g., sulfonic acid) can be identified by shifts in IR spectra (loss of S–F stretch at ~800 cm1^{-1}) .
  • Moisture Sensitivity : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O) during synthesis and storage .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved when analyzing derivatives of 1-Phenylpyrazole-3-sulfonyl fluoride?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (e.g., 19^{19}F for sulfonyl fluoride), X-ray crystallography (for solid-state conformation), and HRMS to confirm molecular identity .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., rotameric splitting in 1^1H spectra) .
  • Case Study : In a 2023 study, conflicting 1^1H NMR signals for a pyrazole derivative were resolved by DFT calculations, attributing discrepancies to solvent polarity effects .

Q. What strategies improve the selectivity of 1-Phenylpyrazole-3-sulfonyl fluoride in nucleophilic substitutions?

  • Methodological Answer :

  • Activation : Use fluoride scavengers (e.g., KF) to suppress competing hydrolysis and enhance reactivity toward amines or thiols .
  • Solvent Optimization : Non-polar solvents (toluene) favor SN2 mechanisms, while DMF promotes sulfonamide formation with amines .
  • Steric Effects : Introduce electron-withdrawing groups (e.g., –CF3_3) on the phenyl ring to increase electrophilicity at the sulfur center .

Q. What advanced techniques are used to study the reactivity of 1-Phenylpyrazole-3-sulfonyl fluoride in complex biological systems?

  • Methodological Answer :

  • Click Chemistry : Utilize strain-promoted azide-alkyne cycloaddition (SPAAC) to label biomolecules, monitored via fluorescence spectroscopy .
  • Kinetic Profiling : Measure second-order rate constants (k2k_2) with thiols using stopped-flow UV-Vis (e.g., k2=1.2×103k_2 = 1.2 \times 10^3 M1^{-1}s1^{-1} for glutathione) .
  • Proteomic Mapping : Combine with SILAC (stable isotope labeling) to identify sulfonylated proteins in cellular lysates .

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